3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine
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Overview
Description
3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic amine compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is part of the azabicyclo family, which is known for its rigid and constrained bicyclic structures, making it a valuable scaffold in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: Several hours, depending on the specific conditions and scale of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the butyl side chain.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a scaffold in drug design, particularly for its rigid structure which can enhance binding affinity and selectivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with molecular targets, often through binding to specific receptors or enzymes. The rigid bicyclic structure allows for precise interactions with these targets, potentially leading to significant biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Another member of the azabicyclo family, known for its use as a building block in medicinal chemistry.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with a different bicyclic structure.
Uniqueness
3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-butyl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C10H20N2/c1-2-3-4-12-6-8-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
JHMXTLXVCHIQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CC(C1)C2N |
Origin of Product |
United States |
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